Predicted Boiling Point and Density Differentiate 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid from Morpholine and Piperidine Analogs
6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid exhibits a lower predicted boiling point (538.3±53.0 °C) compared to its piperidine analog (545.6±53.0 °C), while its predicted density (1.480±0.06 g/cm³) is higher than that of the piperidine derivative (1.426±0.06 g/cm³) . These differences in bulk properties arise from the distinct molecular packing and intermolecular interactions conferred by the five-membered pyrrolidine ring versus the six-membered piperidine ring .
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 538.3±53.0 °C; Density: 1.480±0.06 g/cm³ |
| Comparator Or Baseline | 6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid: Boiling point 545.6±53.0 °C; Density 1.426±0.06 g/cm³ |
| Quantified Difference | ΔBoiling point: -7.3 °C; ΔDensity: +0.054 g/cm³ |
| Conditions | Predicted values based on ACD/Labs or similar computational models. |
Why This Matters
Variations in boiling point and density can influence the compound's handling during synthesis, purification (e.g., distillation, sublimation), and formulation, impacting process development and scale-up feasibility.
